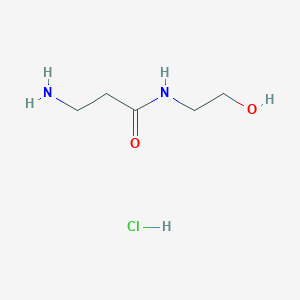![molecular formula C11H20N2O2 B1398521 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1374659-19-4](/img/structure/B1398521.png)
6-Amino-1-Boc-1-azaspiro[3.3]heptane
Übersicht
Beschreibung
6-Amino-1-Boc-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by its unique structural framework. The compound’s molecular formula is C11H20N2O2, and it has a molecular weight of 212.29 g/mol . The spirocyclic structure imparts significant rigidity and steric constraints, making it a valuable scaffold in medicinal chemistry and drug design.
Vorbereitungsmethoden
The synthesis of 6-Amino-1-Boc-1-azaspiro[3.3]heptane typically involves multiple steps:
Cycloaddition Reaction: The key step in the synthesis is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, leading to the formation of spirocyclic β-lactams.
Reduction: The β-lactam ring is then reduced using alane to yield the desired spirocyclic amine.
Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to obtain this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors for better control over reaction conditions.
Analyse Chemischer Reaktionen
6-Amino-1-Boc-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the nitrogen atom.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include acids for deprotection, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-Boc-1-azaspiro[3.3]heptane has diverse applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for piperidine, a common motif in many drugs, enhancing the pharmacokinetic properties of therapeutic agents.
Biological Studies: The compound is used in the synthesis of sterically constrained amino acids, which are valuable in studying protein-ligand interactions.
Industrial Applications: It is employed in the development of novel materials and catalysts due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-Amino-1-Boc-1-azaspiro[3.3]heptane involves its interaction with biological targets, mimicking the behavior of piperidine. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards specific molecular targets . The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
6-Amino-1-Boc-1-azaspiro[3.3]heptane is compared with other spirocyclic compounds such as:
2-Azaspiro[3.3]heptane: Similar in structure but differs in the position of the nitrogen atom, affecting its chemical reactivity and biological activity.
Spirocyclic Amino Acids: These compounds share the spirocyclic core but have different functional groups, influencing their applications in drug design and biological studies.
The uniqueness of this compound lies in its combination of rigidity, steric constraints, and the presence of a protected amino group, making it a versatile building block in various fields of research and industry.
Eigenschaften
IUPAC Name |
tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRGEIZJUAJNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)
![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)

![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)



![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)





